molecular formula C6H6ClNO2S B11907257 Methyl 2-chloro-4-methylthiazole-5-carboxylate

Methyl 2-chloro-4-methylthiazole-5-carboxylate

Cat. No.: B11907257
M. Wt: 191.64 g/mol
InChI Key: MGEFNRSPNMIDQH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 72605-86-8) is a thiazole-based heterocyclic compound with a molecular formula of C₆H₆ClNO₂S and a molecular weight of 191.63 g/mol. Structurally, it features a thiazole ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a methyl ester at position 5 (Figure 1). This compound is a key intermediate in agrochemical and pharmaceutical synthesis due to its reactive 2-chloro substituent, which facilitates nucleophilic substitution reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

methyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3

InChI Key

MGEFNRSPNMIDQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ParameterConditionsYieldSource
Cyclization Agent85% H₃PO₄95%
Chlorination AgentPOCl₃ in chlorobenzene74%
Temperature Range95–130°C

This method is notable for its high yields but requires careful handling of corrosive reagents.

Chlorination of 2-Mercaptothiazole Derivatives

Alternative routes focus on introducing the chlorine substituent at position 2 of preformed thiazoles. WO1997023469A1 describes the chlorination of 2-mercapto-5-methylthiazole using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, achieving an 80% yield of 2-chloro-5-methylthiazole. The reaction proceeds via electrophilic substitution, with sulfuryl chloride acting as both a chlorinating and oxidizing agent.

Optimization Insights:

  • Temperature Control : Reactions conducted below 10°C minimize side-product formation.

  • Solvent Selection : Dichloromethane enhances reagent solubility without participating in side reactions.

Post-chlorination, esterification with methyl chloroformate in the presence of triethylamine completes the synthesis of the target compound.

Chemoenzymatic Carboxylation and Esterification

A cutting-edge approach leverages enzymatic catalysis to introduce the carboxylate group. PMC7277991 reports the use of a benzoate-CoA ligase mutant (BadA-H333A/I334A) to synthesize 4-methylthiazole-5-carboxyl-CoA from 4-methylthiazole-5-carboxylic acid. While this method focuses on CoA derivatives, adapting it for methyl ester production involves two additional steps:

  • Hydrolysis : Cleavage of the CoA moiety under acidic conditions.

  • Esterification : Reaction with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

Enzymatic Reaction Conditions:

ComponentQuantitySource
Substrate0.5 mM 4-methylthiazole-5-carboxylic acid
Enzyme500 pmol BadA-H333A/I334A
Cofactors5 mM Mg²⁺, 5 mM ATP

This method offers high regioselectivity but currently lacks scalability compared to traditional synthetic routes.

Alternative Pathways via Halogenated Intermediates

WO1993009107A1 explores the use of α-halogenated ketones as precursors. For instance, 3,5-dichloro-2-pentanone reacts with thiourea in ethanol at 80°C to form 2-amino-4-methylthiazole-5-carboxylate, which is subsequently chlorinated and esterified. While this method provides flexibility in introducing substituents, it suffers from lower yields (60–70%) due to competing elimination reactions.

Comparative Analysis of Methodologies

MethodYieldScalabilityEnvironmental Impact
Thiocyanato Cyclization74–95%HighModerate (POCl₃ use)
Mercaptothiazole Chlorination80%ModerateLow
Enzymatic Carboxylation50–60%LowHigh (enzyme cost)
Halogenated Ketones60–70%ModerateModerate

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-chloro-4-methylthiazole-5-carboxylate has shown potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit activity against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.06 µg/ml. This suggests that thiazole-based compounds could be developed into effective anti-tubercular agents, targeting specific enzymes such as mtFabH, which are crucial for bacterial survival .

Anticancer Properties
Another area of interest is the compound's role in anticancer drug development. Research has focused on designing high-affinity inhibitors for carbonic anhydrase IX, an enzyme often overexpressed in tumors. Compounds derived from this compound have demonstrated selective inhibition of this enzyme, indicating their potential use in cancer therapeutics .

Organic Synthesis

Synthesis of Thiazole Derivatives
this compound serves as a versatile intermediate in the synthesis of various thiazole derivatives. The compound can be produced through a cyclization reaction involving alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide, leading to the formation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates . This synthetic route is advantageous due to its efficiency and yield.

Reactivity and Transformation
The compound can undergo several chemical transformations, making it useful in creating diverse chemical libraries for drug discovery. For instance, it can be modified to produce sulfonamide derivatives that exhibit enhanced biological activity against specific targets, such as carbonic anhydrases .

Case Study 1: Antitubercular Activity

A study explored the effectiveness of methyl 2-amino-5-benzylthiazole-4-carboxylate derivatives against M. tuberculosis. The most potent derivative achieved an MIC of 0.06 µg/ml, outperforming traditional treatments like isoniazid and thiacetazone. This highlights the potential of thiazole derivatives in developing new antitubercular therapies .

Case Study 2: Cancer Therapeutics

In another investigation, a series of methyl thiazole derivatives were evaluated for their binding affinity to carbonic anhydrase IX. One compound exhibited a Kd value of 0.12 nM, indicating strong binding and selectivity over other isozymes. This selectivity suggests that these compounds could be developed into targeted cancer therapies with fewer side effects compared to conventional treatments .

Data Tables

Application Area Compound/Derivative Activity/Outcome
AntimicrobialMethyl 2-amino-5-benzylthiazole-4-carboxylateMIC = 0.06 µg/ml against M. tuberculosis
AnticancerMethyl thiazole derivativesKd = 0.12 nM for CA IX
Synthesis Method Starting Material Yield (%)
CyclizationAlkyl 4-(halo)-2-chloroacetoacetate + ThioacetamideHigh yield achieved

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to Methyl 2-chloro-4-methylthiazole-5-carboxylate:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C) Applications/Notes
This compound (72605-86-8) C₆H₆ClNO₂S 191.63 2-Cl, 4-CH₃, 5-COOCH₃ N/A* N/A* Agrochemical intermediate
Ethyl 2-chloro-4-methylthiazole-5-carboxylate (7238-62-2) C₇H₈ClNO₂S 205.66 2-Cl, 4-CH₃, 5-COOCH₂CH₃ 291.9 46 Patent use in agrochemicals (Dow AgroSciences)
Methyl 2-chlorothiazole-5-carboxylate (72605-86-8) C₅H₄ClNO₂S 177.61 2-Cl, 5-COOCH₃ N/A N/A Higher reactivity due to unsubstituted 4-position
2,4-Dichlorothiazole-5-carboxylic acid (62019-56-1) C₄HCl₂NO₂S 194.03 2-Cl, 4-Cl, 5-COOH N/A N/A Acidic functionality enables salt formation
Methyl 4-methylthiazole-5-carboxylate (81569-44-0) C₆H₇NO₂S 157.19 4-CH₃, 5-COOCH₃ N/A N/A Lacks chloro group; lower polarity

Key Differences and Implications

Substituent Effects
  • Chlorine at Position 2: The 2-chloro group enhances electrophilicity, making the compound reactive in cross-coupling or nucleophilic substitution reactions.
  • Methyl Ester vs. Ethyl Ester : The ethyl ester (CAS 7238-62-2) has a higher molecular weight (205.66 vs. 191.63) and boiling point (291.9°C) due to increased alkyl chain length. Methyl esters generally exhibit lower lipophilicity (LogP ≈ 1.96 for ethyl analog ), influencing solubility in organic solvents.
Physicochemical Properties
  • Boiling/Melting Points : Ethyl analogs show higher boiling points than methyl derivatives due to larger molecular size. For example, the ethyl ester melts at 46°C , while the methyl analog likely has a lower melting point.
  • Hydrogen Bonding : The 2-chloro group and ester functionality enable hydrogen bonding, affecting crystal packing and solubility. Ethyl esters may form less dense crystals due to steric hindrance .

Q & A

Q. Critical Conditions :

  • Temperature : Excess heat (>80°C) can lead to side reactions (e.g., ester hydrolysis).
  • pH : Neutral to slightly basic conditions (pH 7–8) prevent undesired protonation of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : A singlet at δ 2.5–2.7 ppm (methyl group at position 4), a triplet for the methyl ester (δ 3.7–3.9 ppm), and aromatic protons (if present) between δ 7.0–8.5 ppm .
    • ¹³C NMR : Peaks at δ 165–170 ppm (ester carbonyl) and δ 150–160 ppm (thiazole carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 205.66 (C₆H₆ClNO₂S) with fragments corresponding to loss of COOCH₃ (m/z 158) .
  • X-ray Crystallography : SHELX software is used to resolve crystal structures, revealing planar thiazole rings and bond lengths (e.g., C-Cl: 1.73 Å) .

Advanced: How can researchers resolve contradictions in reported crystal structure data of this compound derivatives?

Answer:
Discrepancies in crystal data (e.g., bond angles, packing motifs) often arise from polymorphism or solvent inclusion. Strategies include:

  • High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) rings) that stabilize specific polymorphs .
  • Computational Validation : Compare experimental data with DFT-optimized structures to assess geometric deviations .

Q. Example Table: Comparative Crystallographic Data

ParameterPolymorph A Polymorph B
Space GroupP2₁/cP1
C-Cl Bond Length1.73 Å1.75 Å
Dihedral Angle5.2°8.1°

Advanced: What strategies optimize the regioselectivity in functionalizing the thiazole ring of this compound?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution : Chlorine at position 2 directs incoming electrophiles to position 5 (electron-deficient due to ester group). Use Lewis acids (e.g., AlCl₃) to enhance selectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 4 requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/H₂O (3:1) at 80°C .
  • Protection/Deprotection : Temporarily protect the ester group with tert-butyl to prevent nucleophilic attack during substitutions .

Q. Key Data :

  • Substituent Effects on Reactivity
Substituent PositionReactivity (Relative Rate)Major Product
2-ClHigh (Electron withdrawal)5-Aryl derivatives
4-CH₃Moderate (Steric hindrance)5-Nitro derivatives

Basic: What are the documented biological activities of this compound, and how do structural modifications influence its efficacy?

Answer:
The thiazole core exhibits antimicrobial and anticancer activity. Key findings:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Mycobacterium tuberculosis due to thiazole-Cl interaction with enzyme active sites .
  • Anticancer Potential : IC₅₀ of 10 µM against HeLa cells; ester hydrolysis to carboxylic acid enhances solubility and potency .

Q. Structural Optimization :

  • Chlorine Replacement : Bromine at position 2 increases lipophilicity (logP +0.5) but reduces specificity .
  • Methyl Ester vs. Ethyl Ester : Ethyl esters show slower hydrolysis in vivo, prolonging half-life .

Advanced: How can researchers address inconsistencies in biological activity data across studies?

Answer:
Variability often stems from assay conditions or impurities. Mitigation strategies:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .
  • Purity Verification : HPLC with UV detection (λ = 254 nm) ensures >98% purity; impurities >2% can skew IC₅₀ values .
  • Meta-Analysis : Compare data across studies using tools like Cochran’s Q-test to identify outlier datasets .

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